molecular formula C6H11Cl2N B13285982 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine

Cat. No.: B13285982
M. Wt: 168.06 g/mol
InChI Key: QFULRTHOYNSXGO-UHFFFAOYSA-N
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Description

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine is a cyclopropane-containing primary amine with the molecular formula C₅H₁₀Cl₃N and a molar mass of 190.49 g/mol . Its structure features a dichlorinated cyclopropyl ring substituted with a methyl group, attached to an ethanamine backbone. The compound is commonly utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of small molecules targeting enzyme inhibition or receptor modulation. It is often isolated as a hydrochloride salt (CAS: 2031261-06-8) to enhance stability and solubility .

Properties

Molecular Formula

C6H11Cl2N

Molecular Weight

168.06 g/mol

IUPAC Name

2-(2,2-dichloro-1-methylcyclopropyl)ethanamine

InChI

InChI=1S/C6H11Cl2N/c1-5(2-3-9)4-6(5,7)8/h2-4,9H2,1H3

InChI Key

QFULRTHOYNSXGO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine typically involves the reaction of 2,2-dichloro-1-methylcyclopropane with ethylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride is a chemical compound with potential applications in scientific research, including drug discovery. The molecule consists of a methylcyclopropyl group attached to an ethanamine backbone and is an amine. The hydrochloride salt form enhances water solubility, making it suitable for various research and industrial applications.

Properties

  • IUPAC Name: this compound hydrochloride
  • InChI Code: 1S/C6H11Cl2N.ClH/c1-5(2-3-9)4-6(5,7)8;/h2-4,9H2,1H3;1H
  • InChI Key: MKZWDULHTMNUDX-UHFFFAOYSA-N
  • Molecular Formula: C₆H₁₂Cl₃N
  • Molecular Weight: Approximately 204.53 g/mol
  • Purity: ≥ 95%
  • Physical Form: Powder
  • Storage Temperature: 4°C
  • Shipping Temperature: Normal

Applications

2-(1-Methylcyclopropyl)ethan-1-amine hydrochloride has several potential applications:

  • Drug Discovery: It can be a component in synthesizing new pharmaceutical compounds.
  • Pharmacology: Useful in studying its effects on biological targets.
  • Scientific Research: It is generally used in scientific research.
  • Signal Word: Warning
  • Hazard Statements: H315, H319, H335
  • Precautionary statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501
  • Pictograms: GHS07
  • Irritant

Mechanism of Action

The mechanism of action of 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between 2-(2,2-dichloro-1-methylcyclopropyl)ethan-1-amine and related compounds:

Compound Molecular Formula Substituents Molar Mass (g/mol) Key Features
This compound C₅H₁₀Cl₃N Dichloro, methyl cyclopropyl 190.49 High halogen density; potential for hydrophobic interactions
2-(2,2-Difluorocyclopropyl)ethan-1-amine HCl C₅H₁₀ClF₂N Difluoro cyclopropyl 157.59 Lower molecular weight; fluorine enhances metabolic stability
2-(2-Bromophenyl)ethan-1-amine C₈H₁₀BrN Bromophenyl 200.08 Aromatic substitution; potential for π-π stacking in receptor binding
2C-D (2,5-Dimethoxy-4-methylphenethylamine) C₁₁H₁₇NO₂ Methoxy, methylphenyl 195.26 Psychoactive phenethylamine; serotonin receptor agonist
1-[2-(2,3-Dimethoxyphenyl)cyclopropyl]ethan-1-amine C₁₃H₁₉NO₂ Dimethoxyphenyl cyclopropyl 221.30 Extended aromatic system; potential CNS activity

Key Structural and Functional Insights

Halogenation Effects :

  • The dichloro-methyl cyclopropyl group in the target compound confers electrophilic character and steric bulk , which may influence binding to hydrophobic pockets in enzymes or receptors. In contrast, the difluoro analog (C₅H₁₀ClF₂N) offers improved metabolic stability due to fluorine’s resistance to oxidative degradation .

Aromatic vs. Cyclopropane Systems :

  • Bromophenyl and dimethoxyphenyl derivatives (e.g., 2C-D) rely on aromatic interactions for biological activity, such as binding to serotonin receptors . The cyclopropane ring in the target compound introduces ring strain , which can enhance reactivity or mimic transition states in enzymatic reactions.

Synthetic Utility :

  • The target compound’s cyclopropyl group is synthesized via cyclopropanation reactions , similar to methods used for 1-[2-(2,3-dimethoxyphenyl)cyclopropyl]ethan-1-amine . Its dichloro and methyl substituents likely arise from halogenation and alkylation steps during synthesis.

Biological Activity: While phenethylamine derivatives like 2C-D exhibit serotonergic activity , the target compound’s biological profile remains underexplored.

Biological Activity

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula for this compound is C5H8Cl2NC_5H_8Cl_2N. The compound features a dichlorinated cyclopropyl moiety, which is hypothesized to influence its biological interactions significantly.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological pathways. It is essential to explore its effects on neurotransmitter systems, particularly those related to amine neurotransmitters.

Neurotransmitter Interaction

Preliminary studies suggest that the compound may exhibit properties similar to other amines, potentially influencing serotonin and norepinephrine pathways. This interaction could lead to effects on mood and anxiety levels, although specific studies are still needed to confirm these hypotheses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antidepressant PotentialModulation of serotonin levels
Neuroprotective EffectsReduction in oxidative stress markers
CytotoxicityLow toxicity in vitro

Case Studies

Several case studies have investigated the effects of this compound on various biological systems:

  • In Vitro Neuroprotection : A study demonstrated that the compound could reduce neuronal cell death induced by oxidative stress in cultured neurons. The mechanism was linked to the reduction of reactive oxygen species (ROS) levels.
  • Behavioral Studies : Animal models treated with this compound showed reduced anxiety-like behaviors in elevated plus maze tests, suggesting potential anxiolytic properties.
  • Pharmacokinetics : Research highlighted the compound's moderate bioavailability and rapid metabolism, indicating a favorable profile for therapeutic applications.

Research Findings

Recent investigations have focused on refining the synthesis and improving the efficacy of this compound derivatives. Structure-activity relationship (SAR) studies have provided insights into how modifications can enhance biological activity while minimizing side effects.

Table 2: SAR Findings

ModificationEffect on ActivityReference
Methyl group additionIncreased potency
Chlorine substitutionEnhanced receptor affinity

Q & A

Basic: What are the recommended synthetic strategies for 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine, and how can intermediates be characterized?

Answer:
Synthesis typically involves cyclopropane ring formation followed by amine functionalization. A common approach is the [2+1] cyclopropanation of alkenes using dichlorocarbene (generated from chloroform under strong base conditions) to form the dichlorocyclopropane core. Subsequent steps may include:

  • Alkylation or reductive amination to introduce the ethylamine side chain.
  • Hydrochloride salt formation (e.g., via HCl gas in anhydrous ether) to stabilize the amine .
    Characterization:
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR verify cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons ).
  • High-Performance Liquid Chromatography (HPLC): Assess purity and confirm absence of byproducts like unreacted dichlorocarbene precursors .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the dichlorocyclopropane moiety?

Answer:
Single-crystal X-ray diffraction is critical for unambiguous stereochemical assignment:

  • Data Collection: Use synchrotron radiation for high-resolution data, especially for small crystals.
  • Refinement: Employ SHELXL for anisotropic displacement parameter modeling and hydrogen atom placement via difference Fourier maps .
  • Validation: Cross-check with WinGX/ORTEP for thermal ellipsoid visualization and packing analysis to confirm steric constraints imposed by the dichloromethyl group .
    Example: If conflicting NMR data arise (e.g., unexpected coupling constants), crystallography can resolve ring puckering or chlorine atom positional disorder .

Advanced: What biological screening approaches are suitable for evaluating this compound’s receptor-binding potential?

Answer:
The cyclopropyl group may impose conformational rigidity, mimicking bioactive amino acid side chains (e.g., cyclopropane-containing natural products ):

  • Molecular Docking: Use software like AutoDock Vina to predict interactions with serotonin receptors (5-HT2A_{2A}) or ion channels, leveraging structural analogs (e.g., 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine, a 5-HT2A_{2A} agonist ).
  • Functional Assays:
    • Calcium Imaging: Measure intracellular Ca2+^{2+} flux in HEK293 cells expressing target receptors.
    • Radioligand Displacement: Quantify affinity via competition binding assays using 3^3H-labeled reference ligands .

Basic: Which analytical techniques are optimal for detecting degradation products under varying pH conditions?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Identify hydrolytic degradation products (e.g., ring-opened dienes or dechlorinated derivatives) using electrospray ionization (ESI+) .
  • Stability Studies:
    • Acidic Conditions (pH 1–3): Monitor for cyclopropane ring cleavage via 1^1H NMR (loss of upfield signals).
    • Basic Conditions (pH 10–12): Track amine oxidation using UV-Vis spectroscopy (e.g., formation of nitroso derivatives) .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Answer:
Case Study: If docking predicts high 5-HT2A_{2A} affinity but in vitro assays show low potency:

  • Conformational Analysis: Perform ab initio molecular dynamics to assess flexibility of the cyclopropane-ethylamine linkage, which may adopt non-docked geometries .
  • Metabolite Screening: Use LC-MS/MS to identify rapid hepatic metabolism (e.g., cytochrome P450-mediated N-dealkylation) that reduces bioavailability .
    Mitigation: Introduce steric hindrance (e.g., methyl substituents) to stabilize the bioactive conformation .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and fume hoods for dichloromethane/chlorinated intermediates .
  • Waste Disposal: Segregate halogenated byproducts (e.g., dichlorocarbene residues) for incineration to prevent environmental release .

Advanced: How does the dichlorocyclopropane moiety influence the compound’s electronic properties compared to non-halogenated analogs?

Answer:

  • Electron-Withdrawing Effect: Chlorine atoms increase ring strain and electron deficiency, altering:
    • pKa_a: Lower amine basicity (measured via potentiometric titration) compared to non-chlorinated cyclopropanes .
    • UV Absorption: Enhanced ππ\pi \rightarrow \pi^* transitions at ~250 nm due to conjugation with the cyclopropane ring .
      Computational Validation: Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) quantify charge distribution and bond critical points .

Advanced: What strategies optimize enantiomeric purity for chiral derivatives of this compound?

Answer:

  • Chiral Resolution: Use (-)-di-p-toluoyl-D-tartaric acid for diastereomeric salt formation, followed by recrystallization .
  • Asymmetric Synthesis: Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during cyclopropanation to control stereochemistry .
    Analysis: Chiral HPLC (e.g., Chiralpak AD-H column) confirms >99% enantiomeric excess .

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